![molecular formula C15H19ClN2O3S B5741394 1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)

1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide

Descripción general

Descripción

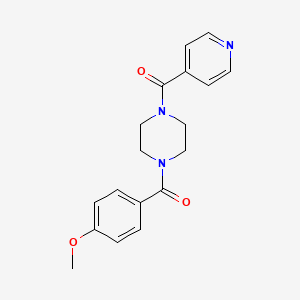

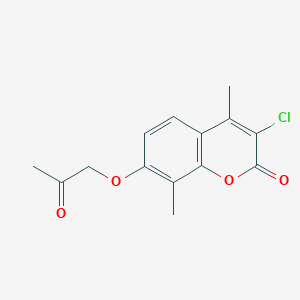

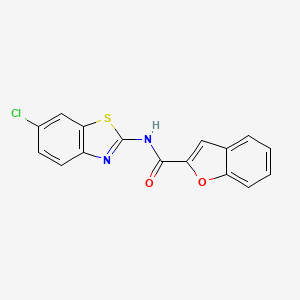

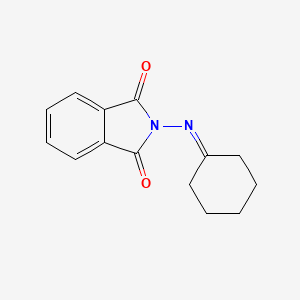

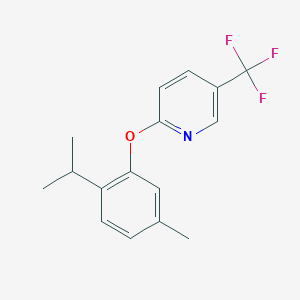

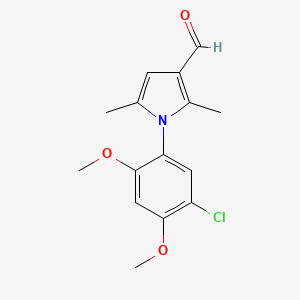

The compound “1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide” is an organic compound . It is composed of a sulfonyl group and a cyclopropyl group, which are connected by a piperidine ring.

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in various databases. The compound has a molecular formula of C15H19ClN2O3S and an average mass of 342.841 Da .Aplicaciones Científicas De Investigación

Malaria Research

The compound GNF-Pf-2073 has been used in the study of malaria . It has been identified as a phenotypic screening hit that can kill both blood- and sexual-stage Plasmodium falciparum parasites . This makes it a potential candidate for the development of new antimalarial drugs.

Drug Resistance Studies

GNF-Pf-2073 has been implicated in studies related to drug resistance . In particular, it has been associated with the modulation of multidrug resistance in Plasmodium falciparum . Understanding the role of this compound could help in the development of strategies to overcome drug resistance in malaria treatment.

Mitochondrial Transport

Research suggests that GNF-Pf-2073 may play a role in mitochondrial transport . The compound has been associated with PfMFR3, a protein that localizes to the parasite mitochondrion . This could have implications for understanding the biology of the parasite and the development of new therapeutic strategies.

Nanofluid Preparation

While not directly linked to GNF-Pf-2073, compounds with similar structures have been used in the preparation of graphene-based nanofluids . These nanofluids are known for their easy synthesis, longer suspension stability, higher heat conductivity, lower erosion, corrosion, larger surface area/volume ratio, and lower demand for pumping power .

Organic Synthesis

Compounds with similar structures to GNF-Pf-2073, such as 1-[(4-Chlorophenyl)sulfonyl]-4-piperidin-1-ylpiperidine-4, are known for their versatility in organic synthesis . They can form both neutral and charged species and can be used in a variety of applications, such as drug design and synthesis, protein engineering, and enzyme inhibition.

High-Performance Polymer Production

Again, while not directly linked to GNF-Pf-2073, compounds with similar structures have been used in the production of high-performance polymers . These polymers are developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .

Mecanismo De Acción

Target of Action:

GNF-Pf-2073 primarily targets an apicomplexan transporter called PfMFR3 (encoded by the gene PF3D7_0312500). PfMFR3 belongs to the major facilitator superfamily (MFS). It plays a crucial role in mitochondrial transport and drug resistance for clinically relevant antimalarials that target the mitochondria .

Mode of Action:

When GNF-Pf-2073 interacts with PfMFR3, it affects mitochondrial processes. Notably, it does not directly inhibit cytochrome bc1 (as some other antimalarials do). Instead, a dihydroorotate dehydrogenase rescue assay using transgenic parasite lines suggests a distinct mechanism of action for GNF-Pf-2073 .

Action Environment:

Environmental factors (e.g., pH, temperature, host immune response) influence GNF-Pf-2073’s stability, efficacy, and resistance development. Studying these factors informs drug optimization.

: PfMFR3: A Multidrug-Resistant Modulator in Plasmodium falciparum, Rocamora et al., ACS Infectious Diseases, 2021.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c16-12-1-5-14(6-2-12)22(20,21)18-9-7-11(8-10-18)15(19)17-13-3-4-13/h1-2,5-6,11,13H,3-4,7-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKMWXBDIXOHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332450 | |

| Record name | 1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide | |

CAS RN |

626206-36-8 | |

| Record name | 1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)

![4-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5741370.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B5741388.png)

![4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B5741403.png)

![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5741411.png)